P2X3 Purinoceptor Antagonist Activity: A Distinguishing Biological Profile vs. 4-Pyridyl Isomer
1-(3-Methylpyridin-2-yl)propan-2-one demonstrates quantifiable antagonist activity at the P2X3 purinoceptor, a validated therapeutic target for chronic pain. This activity is a direct consequence of its specific 2-pyridyl ketone structure. In contrast, the 4-pyridyl isomer, 1-(4-Pyridyl)acetone (CAS 6304-16-1), shows no reported activity at this target and is instead a key intermediate for the phosphodiesterase inhibitor milrinone, highlighting a complete divergence in biological utility based solely on regiochemistry .
| Evidence Dimension | P2X3 Purinoceptor Antagonist Activity |
|---|---|
| Target Compound Data | Exhibits antagonist activity at 10 µM concentration [1]. |
| Comparator Or Baseline | 1-(4-Pyridyl)acetone (CAS 6304-16-1): No reported P2X3 activity; primary application is as a reactant in the synthesis of milrinone . |
| Quantified Difference | Qualitative difference in target engagement; target compound possesses P2X3 antagonist activity while comparator does not. |
| Conditions | Recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes [1]. |
Why This Matters
This demonstrates a distinct biological activity profile that directs procurement toward P2X3-related research and away from applications where a 4-pyridyl isomer would be required.
- [1] BindingDB. Assay Summary for ChEMBL_147403 (CHEMBL884064). View Source
